molecular formula C8H7NO B037597 7-Methylfuro[3,2-c]pyridine CAS No. 117612-65-4

7-Methylfuro[3,2-c]pyridine

Cat. No. B037597
Key on ui cas rn: 117612-65-4
M. Wt: 133.15 g/mol
InChI Key: NYTYYKRMSJSVGW-UHFFFAOYSA-N
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Patent
US04808595

Procedure details

The title compound was prepared according to the procedure described for 6-methylfuro[3,2-c]pyridine (Example 12, step C) except 4-chloro-7-methylfuro[3,2-c]pyridine was substituted for 4-chloro-6-methylfuro[3,2-c]-pyridine. Title compound was obtained pure in 81% yield after distillation under vacuum, b.p. 74° C./2.2 mm Hg. This material crystallized, m.p. 41°-43° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1N=CC2C=COC=2C=1.Cl[C:12]1[C:17]2[CH:18]=[CH:19][O:20][C:16]=2[C:15]([CH3:21])=[CH:14][N:13]=1.ClC1C2C=COC=2C=C(C)N=1>>[CH3:21][C:15]1[C:16]2[O:20][CH:19]=[CH:18][C:17]=2[CH:12]=[N:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(C=N1)C=CO2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C2=C1C=CO2)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC2=C1C=CO2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
CC=1C2=C(C=NC1)C=CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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